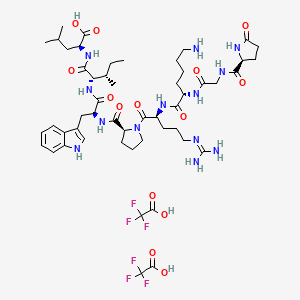
CoptisineSulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coptisine Sulfate is an alkaloid derived from the plant Chinese goldthread (Coptis chinensis). It is known for its bright yellow crystalline appearance and has been widely studied for its potential therapeutic properties. This compound is particularly noted for its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Coptisine Sulfate can be synthesized through several chemical routes. One common method involves the extraction of coptisine from the roots of Coptis chinensis, followed by its conversion to the sulfate form. The extraction process typically involves:
Extraction: The roots are dried and powdered, then subjected to solvent extraction using ethanol or methanol.
Isolation: The extract is concentrated and subjected to chromatographic techniques to isolate coptisine.
Sulfation: The isolated coptisine is then reacted with sulfuric acid to form Coptisine Sulfate.
Industrial Production Methods
On an industrial scale, the production of Coptisine Sulfate follows similar principles but is optimized for large-scale operations. This includes:
Large-scale extraction: Using industrial solvents and large extraction vessels.
Automated chromatography: For efficient isolation of coptisine.
Controlled sulfation: Using industrial reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Coptisine Sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify its structure, potentially altering its pharmacological properties.
Substitution: Various substitution reactions can introduce different functional groups, enhancing its versatility in chemical synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of coptisine N-oxide, while reduction can yield dihydrocoptisine .
Scientific Research Applications
Coptisine Sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Medicine: It has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
Coptisine Sulfate exerts its effects primarily through the inhibition of indoleamine 2,3-dioxygenase (IDO). This enzyme plays a crucial role in the metabolism of tryptophan to kynurenine. By inhibiting IDO, Coptisine Sulfate can modulate immune responses, making it a potential candidate for cancer immunotherapy. The inhibition of IDO leads to increased levels of tryptophan and decreased levels of kynurenine, which can affect the proliferation and survival of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Berberine Sulfate: Another alkaloid with similar antimicrobial and anti-inflammatory properties.
Palmatine Sulfate: Known for its antimicrobial and antimalarial activities.
Jatrorrhizine Sulfate: Exhibits similar pharmacological properties but with distinct molecular targets.
Uniqueness
Coptisine Sulfate is unique due to its specific inhibition of IDO, which is not commonly observed in other similar alkaloids. This makes it particularly valuable in the context of cancer research and immunotherapy .
Properties
Molecular Formula |
C19H14NO8S- |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene;sulfate |
InChI |
InChI=1S/C19H14NO4.H2O4S/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14;1-5(2,3)4/h1-2,5-8H,3-4,9-10H2;(H2,1,2,3,4)/q+1;/p-2 |
InChI Key |
LHNQVPXIJDUPAX-UHFFFAOYSA-L |
Canonical SMILES |
C1C[N+]2=C(C=C3C=CC4=C(C3=C2)OCO4)C5=CC6=C(C=C51)OCO6.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,8S,13R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10825306.png)
![3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan](/img/structure/B10825311.png)

![(1S,2R,3R,4S,6S,8S,10R,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10825333.png)
![5,7,17,19-Tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene;sulfate](/img/structure/B10825339.png)
![(1S,4R,6S,11R,12S,15S,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone](/img/structure/B10825353.png)
![5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-7,11-diene-2,6,20-trione](/img/structure/B10825356.png)
![(1S,2S,3S,5S,8S,9S,13R,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10825363.png)
![Oxido sulfite;5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene](/img/structure/B10825377.png)

![(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid](/img/structure/B10825380.png)
![(1S,5S,7Z,9S,11Z,14S,16S,17R,18S)-5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-7,11-diene-2,6,20-trione](/img/structure/B10825383.png)
![(2R,3R,4S,5R,6S,8S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10825387.png)

